An In-depth Technical Guide to BOC-D-GLU(OALL)-OH: Properties, Applications, and Protocols
An In-depth Technical Guide to BOC-D-GLU(OALL)-OH: Properties, Applications, and Protocols
Introduction
(2R)-5-(allyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, commonly abbreviated as BOC-D-GLU(OALL)-OH, is a synthetically versatile amino acid derivative of significant interest to researchers in peptide synthesis, drug development, and medicinal chemistry.[1][2] Its unique trifunctional nature, featuring a free carboxylic acid, an acid-labile tert-butyloxycarbonyl (Boc) protected amine, and a γ-carboxyl group masked as a palladium-labile allyl ester, makes it an exemplary building block for constructing complex molecular architectures.[3] This strategic arrangement of orthogonal protecting groups allows for precise, sequential chemical manipulations, which is critical in the multi-step synthesis of modified peptides and other bioactive molecules.[4][5] This guide provides an in-depth analysis of its chemical properties, explores its core applications, and offers detailed, field-proven experimental protocols for its use.
Core Chemical and Physical Properties
The utility of BOC-D-GLU(OALL)-OH in a laboratory setting is defined by its specific physicochemical characteristics. These properties dictate its solubility, reactivity, and handling requirements. A summary of its key attributes is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 259221-91-5 | [6] |
| Molecular Formula | C₁₃H₂₁NO₆ | [1] |
| Molecular Weight | 287.31 g/mol | [7][8] |
| Appearance | White solid | [1] |
| Purity | ≥98% (HPLC) | |
| Melting Point | 43-49 °C | [1] |
| Boiling Point | 448.3 ± 45.0 °C (Predicted) | |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C |
Structural Analysis and Orthogonal Protection Strategy
The synthetic power of BOC-D-GLU(OALL)-OH stems directly from its molecular structure, which is engineered for selective reactivity. Each functional group serves a distinct purpose, governed by a specific class of protecting group. This "orthogonal" protection scheme is the cornerstone of its utility.[4][9]
-
α-Carboxylic Acid (-OH): This functional group is the primary site for peptide bond formation. It is readily activated by standard coupling reagents (e.g., HBTU, HATU) to react with the free amine of a growing peptide chain.[10][11]
-
α-Amino Group (-NH-Boc): The amine is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be selectively and cleanly removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[12] This acid lability is orthogonal to the conditions required to remove the allyl group.
-
γ-Carboxylic Acid (-OAll): The side-chain carboxyl group is protected as an allyl ester. The allyl group is exceptionally stable to both the basic conditions used in Fmoc-based synthesis and the acidic conditions used for Boc removal. It can be selectively cleaved under very mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger.[13][14][15]
This multi-layered protection strategy enables chemists to deprotect and modify specific sites on the molecule in any desired order without affecting other protected functionalities.[9][16]
Synthetic Applications and Field-Proven Insights
The primary application of BOC-D-GLU(OALL)-OH is in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules.[2][10] Its utility allows for several advanced synthetic strategies:
-
On-Resin Side-Chain Modification: After incorporating BOC-D-GLU(OALL)-OH into a peptide sequence and extending the chain, the allyl group can be removed on the solid support.[3] This exposes a free carboxylic acid on the glutamic acid side chain, which can then be used for branching, cyclization (e.g., forming a lactam bridge with a lysine side chain), or conjugation to other molecules like reporter tags or polyethylene glycol (PEG).[10]
-
Synthesis of Depsipeptides: Depsipeptides contain at least one ester bond in their backbone instead of an amide bond. The selective deprotection of the allyl group allows the resulting carboxylate to be coupled with a hydroxyl group, a key step in the synthesis of these complex natural products.
-
Enhanced Proteolytic Stability: The incorporation of D-amino acids, such as this D-glutamic acid derivative, into a peptide sequence significantly increases its resistance to degradation by proteases in vivo.[10] This is a critical strategy for extending the half-life of peptide-based therapeutics.
Expert Insight: The choice of a Boc/Allyl protection scheme over the more common Fmoc/tBu strategy is often driven by the need for on-resin, side-chain chemistry that is incompatible with the basic conditions (piperidine) used for Fmoc removal or the strong acid used for final cleavage and tBu removal. The mildness of palladium-catalyzed deallylation preserves many other sensitive functional groups.[13][17][18]
Experimental Protocols
The following protocols are provided as a guide for the incorporation and selective deprotection of BOC-D-GLU(OALL)-OH in a typical synthetic workflow.
Protocol 1: Incorporation into a Peptide Sequence via SPPS (Boc Chemistry)
This protocol outlines the manual coupling of BOC-D-GLU(OALL)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
BOC-D-GLU(OALL)-OH (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Activation: In a separate vial, dissolve BOC-D-GLU(OALL)-OH and HBTU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction and the absence of free primary amines.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Deprotection (Next Cycle): To continue chain elongation, the N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for 5 minutes, followed by a 25-minute treatment.
Protocol 2: Selective On-Resin Deprotection of the Allyl Ester
This protocol describes the removal of the side-chain allyl group to expose the γ-carboxylic acid while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing the Glu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents)
-
Phenylsilane (PhSiH₃) (25 equivalents) or another suitable scavenger like morpholine.
-
Anhydrous, degassed DCM or THF
-
Argon or Nitrogen atmosphere
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen). Drain the solvent.
-
Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ in anhydrous, degassed DCM. The solution should be a vibrant yellow.
-
Deprotection Reaction: Add the palladium catalyst solution to the resin, followed by the addition of the phenylsilane scavenger.
-
Agitation: Agitate the reaction mixture gently under an inert atmosphere for 2 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
Washing: After the reaction is complete, drain the solvent and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:
-
DCM (5x)
-
0.5% DIPEA in DMF (3x)
-
0.5% Sodium diethyldithiocarbamate in DMF (3x) - this chelates and removes residual palladium.
-
DMF (5x)
-
DCM (5x)
-
-
Verification: The resin now possesses a free side-chain carboxyl group, ready for subsequent modification.
Safety and Handling
BOC-D-GLU(OALL)-OH should be handled in accordance with standard laboratory safety practices for chemical reagents.[19]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or fume hood.[19][20]
-
Storage: Keep the container tightly closed and store in a cool, dry place. Recommended storage is at 2-8°C.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling large quantities where dust may be generated, a dust mask is recommended.[19][20]
Conclusion
BOC-D-GLU(OALL)-OH is a high-value chemical tool for synthetic chemists. Its well-defined orthogonal protecting group strategy provides the control and flexibility required for the synthesis of complex, modified peptides and other organic molecules. By enabling selective, on-resin manipulations and enhancing the proteolytic stability of the final product, it serves as a critical building block in the advancement of drug discovery and materials science. Understanding its core properties and the causality behind the experimental protocols is key to leveraging its full synthetic potential.
References
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers. Available at: [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. Available at: [Link]
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PubMed. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Available at: [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
PubChem. (n.d.). N-Boc-D-glucosamine. Available at: [Link]
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AAPPTec. (n.d.). Safety Data Sheet - Fmoc-Glu(OtBu)-OH. Available at: [Link]
-
Tetrahedron. (n.d.). 259221-91-5 | Boc-d-glu(oall)-oh. Available at: [Link]
-
PubMed Central. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Available at: [Link]
-
Biotage. (2020). SAFETY DATA SHEET Fmoc-Glu(OAll)-OH. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Boc-D-glutamic acid g-allyl ester. Available at: [Link]
-
The Journal of Organic Chemistry. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. Available at: [Link]
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PubChem. (n.d.). Fmoc-D-Gly(allyl)-Phe-Gly-OH. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]
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